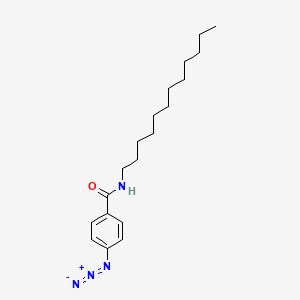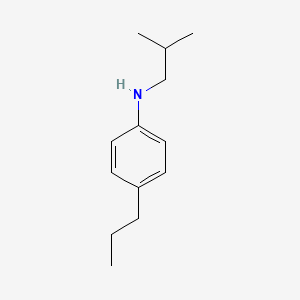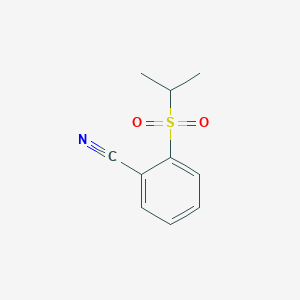![molecular formula C14H17N3O2 B12637460 N-Hydroxy-N~2~-{2-[(naphthalen-1-yl)amino]ethyl}glycinamide CAS No. 919996-31-9](/img/structure/B12637460.png)
N-Hydroxy-N~2~-{2-[(naphthalen-1-yl)amino]ethyl}glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Hydroxy-N~2~-{2-[(naphthalen-1-yl)amino]ethyl}glycinamide is an organic compound that belongs to the class of hydroxamic acids. This compound is characterized by the presence of a hydroxylamine functional group (-NHOH) and a naphthalene moiety. Hydroxamic acids are known for their ability to chelate metal ions and are often used in various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-N~2~-{2-[(naphthalen-1-yl)amino]ethyl}glycinamide typically involves the reaction of naphthylamine with glycine derivatives under specific conditions. One common method involves the use of a carbodiimide derivative or boric acid as a catalyst. The reaction is carried out in an organic solvent such as ethanol, and the mixture is heated under reflux conditions for several hours. The product is then purified through recrystallization from ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-Hydroxy-N~2~-{2-[(naphthalen-1-yl)amino]ethyl}glycinamide undergoes various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines.
Substitution: The naphthalene moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated naphthalene derivatives.
Applications De Recherche Scientifique
N-Hydroxy-N~2~-{2-[(naphthalen-1-yl)amino]ethyl}glycinamide has a wide range of scientific research applications:
Chemistry: Used as a ligand in coordination chemistry for the synthesis of metal complexes.
Biology: Acts as an inhibitor of metalloproteases, enzymes that require metal ions for their activity.
Medicine: Investigated for its potential use in cancer therapy due to its ability to inhibit metalloproteases involved in tumor progression.
Industry: Utilized in the development of chelating agents for metal ion removal in wastewater treatment.
Mécanisme D'action
The mechanism of action of N-Hydroxy-N~2~-{2-[(naphthalen-1-yl)amino]ethyl}glycinamide involves its ability to chelate metal ions. The hydroxylamine group forms a stable complex with metal ions, inhibiting the activity of metalloproteases. This inhibition occurs through the binding of the compound to the active site of the enzyme, preventing the metal ion from participating in the catalytic process .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Hydroxy-2-(naphthalen-2-yl)acetamide: A derivative of naphthalene with similar chelating properties.
N-Hydroxy-3-naphthalen-2-yl-2-[(naphthalen-2-ylsulfonyl)amino]propanamide: Another hydroxamic acid with a naphthalene moiety.
Uniqueness
N-Hydroxy-N~2~-{2-[(naphthalen-1-yl)amino]ethyl}glycinamide is unique due to its specific structure, which combines a hydroxylamine group with a naphthalene moiety. This combination enhances its ability to chelate metal ions and inhibit metalloproteases, making it a valuable compound in various scientific and industrial applications.
Propriétés
Numéro CAS |
919996-31-9 |
|---|---|
Formule moléculaire |
C14H17N3O2 |
Poids moléculaire |
259.30 g/mol |
Nom IUPAC |
N-hydroxy-2-[2-(naphthalen-1-ylamino)ethylamino]acetamide |
InChI |
InChI=1S/C14H17N3O2/c18-14(17-19)10-15-8-9-16-13-7-3-5-11-4-1-2-6-12(11)13/h1-7,15-16,19H,8-10H2,(H,17,18) |
Clé InChI |
IMCRVHXXBFOROY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2NCCNCC(=O)NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


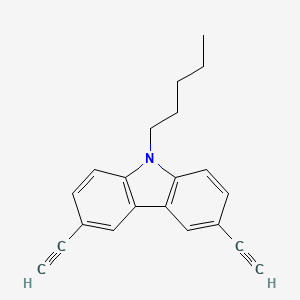

![1-Iodo-2-[2-(2-methoxyphenyl)ethenyl]benzene](/img/structure/B12637393.png)
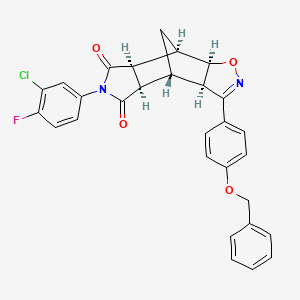
![5-{4-[(Cyanomethyl)amino]phenyl}-1-methyl-1H-pyrrole-2-carbonitrile](/img/structure/B12637397.png)

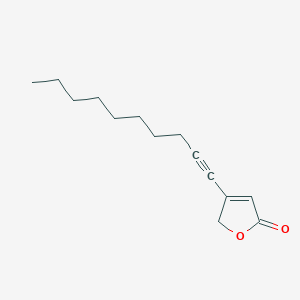
![2-(4-Chlorophenyl)-7-methoxy-4'-phenylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,1'-cyclohexane]](/img/structure/B12637421.png)
![2-[4-Methyl-5-(ethoxycarbonyl)-2-thiazolyl]pyridine 1-oxide](/img/structure/B12637429.png)


